Calcium dextrofolinate Calcium dextrofolinate Calcium dextrofolinate is the calcium salt of a derivative of Folic Acid, a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA, it also acts as a cofactor in biological reactions involving folate. Levoleucovorin impurity.
Brand Name: Vulcanchem
CAS No.: 115940-48-2
VCID: VC0522510
InChI: InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13+;/m1./s1
SMILES: C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Molecular Formula: C20H22CaN7O7
Molecular Weight: 512.51

Calcium dextrofolinate

CAS No.: 115940-48-2

Cat. No.: VC0522510

Molecular Formula: C20H22CaN7O7

Molecular Weight: 512.51

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calcium dextrofolinate - 115940-48-2

Specification

CAS No. 115940-48-2
Molecular Formula C20H22CaN7O7
Molecular Weight 512.51
IUPAC Name calcium;(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13+;/m1./s1
Standard InChI Key KVUAALJSMIVURS-KZCZEQIWSA-M
SMILES C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Calcium dextrofolinate represents the dextro-isomeric form of calcium folinate, with distinct stereochemical properties that influence its biological activity. The compound is characterized by specific structural elements that determine its function in biological systems.

Molecular Composition

Calcium dextrofolinate is characterized by the molecular formula C20H22CaN7O7 with a molecular weight of 512.51 g/mol . This compound contains a calcium ion associated with the dextrorotatory isomer of folinate. As a chemical entity, it possesses distinct physical and chemical properties that differentiate it from related folate compounds. The exact mass of calcium dextrofolinate is reported as 511.113, which reflects its precise molecular composition without isotopic variations .

The chemical structure of calcium dextrofolinate incorporates several functional groups that contribute to its biological activity. The compound contains a pteridine ring system connected to a p-aminobenzoate moiety, which is further linked to a glutamate residue. This structural arrangement is critical for the compound's interaction with folate-dependent enzymes and receptors in biological systems.

Physical Properties

The physical characteristics of calcium dextrofolinate influence its pharmaceutical applications and handling requirements. The compound typically exists as a solid at room temperature, which facilitates its storage and formulation into pharmaceutical preparations . The following table summarizes key physical and chemical properties of calcium dextrofolinate:

PropertyValue
Molecular FormulaC20H22CaN7O7
Molecular Weight512.51
CAS Number115940-48-2
Physical StateSolid at room temperature
LogP0.017
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count10
Rotatable Bond Count7
Heavy Atom Count35
Complexity900
Defined Atom Stereocenter Count2

These properties demonstrate the compound's moderate lipophilicity (LogP value of 0.017) and considerable potential for forming hydrogen bonds, which influences its solubility characteristics and interactions with biological macromolecules .

Structural Identifiers

For research and regulatory purposes, calcium dextrofolinate is identified through various standardized coding systems. The compound's SMILES notation (O=C(O)CCC@@HNC(C1=CC=C(NC[C@H]2N(C=O)C3=C(N=C(N)NC3=O)NC2)C=C1)=O.[Ca+2]) and InChI Key (KVUAALJSMIVURS-KZCZEQIWSA-L) provide precise structural information that allows for computational analysis and database searching . These standardized identifiers facilitate the compound's classification and documentation in chemical databases and research publications.

Biochemical Significance

Calcium dextrofolinate plays a specific role in folate metabolism and has distinct biochemical characteristics compared to other folate derivatives.

Relationship to Folate Metabolism

Calcium dextrofolinate is the dextro-isomeric form of calcium folinate, which represents an important distinction in folate biochemistry. Folinic acid, the non-ionized form of folinate, is a secondary metabolite of folic acid and represents one of the active forms of folic acid in the human body . While the levo-isomer (calcium levofolinate) is considered the eutomer with higher biological activity, the dextro-isomer (calcium dextrofolinate) also possesses biological significance in certain contexts .

The stereochemical differences between levofolinate and dextrofolinate influence their metabolism and biological activities. Folinate compounds can be metabolized to 5-methyltetrahydrofolate isomers, with the l-5-methyltetrahydrofolate and d-5-methyltetrahydrofolate demonstrating different pharmacokinetic properties and biological effects . These metabolic pathways contribute to the compound's role in one-carbon metabolism and nucleotide synthesis.

Metabolic Pathways

Dextrofolinate participates in specific metabolic pathways related to folate metabolism. As a stereoisomer of calcium folinate, it influences biochemical processes associated with one-carbon transfer reactions and nucleotide synthesis. The compound's role in metabolic disease research underscores its significance in understanding folate-dependent biochemical pathways .

The stereochemistry of calcium dextrofolinate affects its interaction with enzymes involved in folate metabolism. While the l-isomer (levofolinate) is generally more biologically active, the d-isomer (dextrofolinate) may interact differently with folate-dependent enzymes, influencing its metabolic fate and biological effects. These differences in enzyme interactions contribute to the compound's distinct biochemical profile compared to other folate derivatives.

Clinical Applications

Calcium dextrofolinate has established clinical uses, particularly in the context of cancer therapy and as a protective agent against drug toxicity.

Role in Chemotherapy Regimens

The primary clinical application of calcium dextrofolinate relates to its use alongside methotrexate (MTX) chemotherapy. Calcium dextrofolinate serves as a rescue agent to decrease MTX-induced toxicity . This protective effect is based on the compound's ability to bypass the dihydrofolate reductase enzyme, which is inhibited by methotrexate, thereby providing an alternative source of reduced folates necessary for cellular metabolism.

In addition to its role as a rescue agent, calcium folinate compounds (including both isomers) can also function as biochemical modulators for 5-fluorouracil (5-FU) therapy. This modulation enhances the efficacy of 5-FU, an important consideration in the treatment of various cancers . The specific contribution of the dextro-isomer to this modulation effect, compared to the levo-isomer, remains an area of ongoing research interest.

Pharmaceutical Considerations

Practical aspects of calcium dextrofolinate's formulation, stability, and handling are important for research and clinical applications.

Solubility and Formulation

The solubility characteristics of calcium dextrofolinate influence its pharmaceutical formulation and administration. The compound may dissolve in dimethyl sulfoxide (DMSO), though alternative solvents such as water, ethanol, or dimethylformamide (DMF) may be used if needed . For compounds with low water solubility (< 1 mg/mL), specific formulations are recommended for in vivo applications.

For injectable formulations, several solvent systems have been developed to enhance the solubility and stability of calcium dextrofolinate. These include combinations of DMSO with Tween 80 and saline, or DMSO with polyethylene glycol 300 (PEG300), Tween 80, and saline . These formulation approaches optimize the compound's solubility while maintaining compatibility with biological systems for research and potential clinical applications.

Research Applications

Calcium dextrofolinate has specific applications in scientific research beyond its clinical uses.

Analytical Methods

Research has focused on developing analytical methods to distinguish between folinate stereoisomers. Direct resolution of calcium folinate stereoisomers has been achieved using bovine serum albumin chiral HPLC columns, allowing for the separation and quantification of calcium dextrofolinate from its levo counterpart . These analytical approaches facilitate the quality control of pharmaceutical preparations and the investigation of stereoisomer-specific effects in biological systems.

Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify levofolinate, dextrofolinate, and their metabolites in plasma samples . These sensitive analytical techniques enable the determination of stereoisomer-specific pharmacokinetics, contributing to a better understanding of the biological fate and effects of calcium dextrofolinate compared to other folate derivatives.

Cytoprotective Effects

Research indicates that folinic acid compounds, including calcium dextrofolinate, can inhibit methotrexate-induced chromosomal damage in cell culture models. Studies using V79 cells have demonstrated the protective effects of folinic acid against the genotoxicity of methotrexate . These findings provide mechanistic insights into the cytoprotective role of calcium dextrofolinate in the context of methotrexate therapy.

The cytoprotective effects of calcium dextrofolinate extend to various cellular processes affected by antifolate drugs. By providing an alternative source of reduced folates, calcium dextrofolinate can support nucleotide synthesis, amino acid metabolism, and other folate-dependent biochemical reactions in cells exposed to antifolate drugs like methotrexate. This protective mechanism underlies the compound's utility in "rescue therapy" following high-dose methotrexate administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator